PMBN consists of a cyclic heptapeptide ring with a linear dipeptide tail [, ]. The cyclic ring comprises four 2,4-diaminobutyric acid residues, one threonine residue, one D-phenylalanine residue, and one leucine residue [, , , ]. The linear tail consists of a threonine and a lysine residue [, ]. The cyclic structure and the presence of multiple positively charged amino acid residues are crucial for PMBN's interaction with the negatively charged lipopolysaccharide (LPS) molecules on the outer membrane of Gram-negative bacteria [, , , ].
PMBN's primary mechanism of action involves binding to LPS molecules in the outer membrane of Gram-negative bacteria [, , , ]. This binding disrupts the outer membrane's structural integrity, increasing its permeability to hydrophobic molecules, including antibiotics [, , , , , , , ].
While PMBN itself lacks bactericidal activity [, ], its ability to permeabilize the outer membrane allows hydrophobic antibiotics, which are normally ineffective against Gram-negative bacteria, to penetrate the cell and exert their antibacterial effects [, , , , , , , , , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: